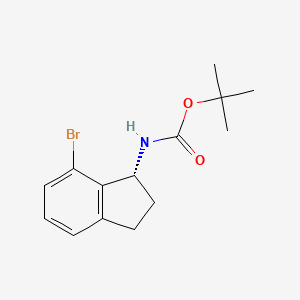

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLVFRUWOVZHTL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:

Preparation of 7-bromo-1-indanone: This can be achieved by bromination of 1-indanone using hydrogen bromide and sodium nitrite in ethanol and water at 0°C.

Reduction of 7-bromo-1-indanone: The 7-bromo-1-indanone is then reduced using sodium borohydride in methanol at 0°C to yield 7-bromo-2,3-dihydro-1H-inden-1-ol.

Formation of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: The final step involves the reaction of 7-bromo-2,3-dihydro-1H-inden-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The indanone ring can be further oxidized or reduced to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted indanone derivatives.

Oxidation: Oxidized indanone derivatives.

Reduction: Reduced indanone derivatives.

Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its potential applications include:

- Neurological Disorders : Research indicates that this compound may interact with various molecular targets such as enzymes or receptors, influencing their activity and potentially leading to therapeutic effects in neurological conditions .

Case Study: Antimicrobial Activity

A study demonstrated significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 30 | 20 |

| Bacillus subtilis | 10 | 22 |

The mechanism of action may involve inhibition of cell wall synthesis and disruption of bacterial membrane integrity .

Materials Science

In materials science, (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can be utilized to develop novel materials with specific electronic or optical properties. Its unique structure allows for the modification of material characteristics, making it a valuable candidate for research into new material applications.

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and reduction, enhances its utility in organic synthesis .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Properties :

- Synthesis: Typically prepared via multi-step routes starting from brominated indanones, followed by enantioselective reduction and carbamate protection .

- Spectroscopic Data :

The structural and functional diversity of brominated indenyl carbamates allows for systematic comparisons. Below is an analysis of analogous compounds:

Table 1: Structural Comparison

Key Findings :

Positional Isomerism :

- Bromine substitution at the 5-, 6-, or 7-position significantly alters electronic properties and steric hindrance. For example, the 7-bromo derivative exhibits distinct NMR shifts (e.g., δ 7.35 for aromatic protons) compared to the 5-bromo analog (δ 7.47 in related compounds) .

- Position affects reactivity in cross-coupling reactions; 7-bromo derivatives may show slower Suzuki-Miyaura coupling due to steric constraints .

Functional Group Variations: Replacing bromine with cyano (e.g., 5-cyano analog) reduces molecular weight (258.32 vs. 312.20) and increases polarity, impacting solubility and bioavailability . Addition of fluorine (e.g., 5-bromo-6-fluoro analog) enhances metabolic stability and binding affinity in medicinal chemistry applications .

Stereochemical Differences :

- The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., tert-Butyl (S)-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate), which exhibit divergent optical rotations and biological activities .

Biological Activity

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with the molecular formula C14H18BrNO2. It is a derivative of indanone and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- CAS Number : 1131594-59-6

- Molecular Weight : 304.20 g/mol

- Chemical Structure : The compound features a bromine atom at the 7th position of the indanone ring, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves several steps:

- Bromination of 1-Indanone : Using hydrogen bromide and sodium nitrite in ethanol.

- Reduction : The resultant 7-bromo-1-indanone is reduced with sodium borohydride.

- Formation of Carbamate : Reaction with tert-butyl chloroformate in the presence of triethylamine yields the final product.

Antimicrobial Activity

Research indicates that (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 30 | 20 |

| Bacillus subtilis | 10 | 22 |

The compound showed a broad spectrum of activity, particularly against Gram-positive bacteria.

The mechanism by which (R)-tert-butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate exerts its antimicrobial effects may involve:

- Inhibition of cell wall synthesis.

- Disruption of bacterial membrane integrity.

These actions are consistent with those observed in other carbamate derivatives.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various carbamate derivatives, including (R)-tert-butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. The results indicated that this compound possessed comparable activity to established antibiotics against resistant strains of bacteria such as MRSA. The study highlighted its potential as a lead compound for further development in treating bacterial infections resistant to conventional therapies .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications at the bromine position significantly influenced biological activity. Substituents that enhance electron density on the indanone ring increased antimicrobial potency. Further exploration into analogs could yield compounds with improved efficacy and reduced toxicity .

Q & A

Q. Optimization Parameters :

- Solvent : Polar aprotic solvents (THF, DCM) enhance reaction efficiency.

- Temperature : Low temperatures (0–5°C) minimize side reactions during bromination.

- Catalyst : Chiral auxiliaries or transition-metal catalysts improve enantiomeric excess .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75 | |

| Boc Protection | Boc₂O, DMAP, DCM, rt | 85 |

How is the stereochemical configuration of the compound confirmed?

Basic Research Question

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction data collected at synchrotron sources ensure high resolution .

- NMR Spectroscopy : H and C NMR coupled with NOESY/ROESY to assess spatial proximity of substituents .

- Optical Rotation : Compare experimental [α]D with literature values for chiral analogs .

What computational methods are used to predict the electronic properties and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand interactions using AMBER or GROMACS .

Table 2 : Example DFT Results (Hypothetical)

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Band Gap | 4.4 | Chemical reactivity descriptor |

How do structural modifications at the bromo position affect biological activity?

Advanced Research Question

- Halogen Substitution : Bromine’s electronegativity and size influence binding to hydrophobic enzyme pockets. Replace with Cl/F to modulate potency and selectivity .

- SAR Studies : Compare bioactivity of 7-bromo vs. 5-bromo or 4-cyano analogs (e.g., Ozanimod Impurity 34) in enzyme inhibition assays .

Table 3 : Hypothetical SAR Comparison

| Substituent | Position | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Br | 7 | 0.12 | Kinase X |

| CN | 4 | 0.45 | Kinase X |

| Cl | 7 | 0.28 | Kinase X |

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question

- HRMS : Confirm molecular formula (e.g., [M+H]+ m/z 312.0594 for C₁₄H₁₈BrNO₂) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

- FT-IR : Identify carbamate C=O stretches (~1690–1740 cm⁻¹) .

What strategies resolve discrepancies between crystallographic data and computational models in structural analysis?

Advanced Research Question

- Cross-Validation : Compare DFT-optimized geometries with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest model inaccuracies .

- Dynamic Effects : Use MD simulations to account for crystal packing forces vs. gas-phase calculations .

What are the stability profiles under various storage conditions?

Basic Research Question

- Short-Term : Stable at 4°C in anhydrous DMSO or ethanol for 1–2 weeks.

- Long-Term : Store desiccated at -20°C under argon; degradation <5% over 6 months .

- Light Sensitivity : Protect from UV exposure to prevent dehalogenation .

How can in vitro assays be designed to evaluate its enzyme inhibition potential?

Advanced Research Question

- Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP analogs.

- IC₅₀ Determination : Dose-response curves (1 nM–100 µM) with recombinant enzymes .

- Controls : Include staurosporine (positive) and DMSO (negative).

Q. Experimental Design :

Enzyme Prep : Purify target kinase via affinity chromatography.

Substrate Incubation : ATP, test compound, and substrate (e.g., peptide) in Tris buffer (pH 7.5).

Detection : Measure phosphorylated product via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.